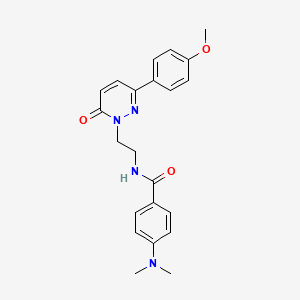
4-(dimethylamino)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(dimethylamino)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide" is a structurally complex molecule that appears to be related to a class of benzamide derivatives. These derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The synthesis and characterization of similar compounds have been reported, indicating their significance in drug development and pharmacology .
Synthesis Analysis
The synthesis of related benzamide derivatives often involves the use of precursor compounds that are of interest in drug chemistry. For instance, the synthesis of a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was reported using 4-aminophenazone, also known as antipyrine . This suggests that the synthesis of the compound may also involve multi-step reactions, starting from a biologically active precursor, and may include modifications to enhance specific biological properties.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using various techniques, including X-ray diffraction and density functional theory (DFT) calculations. For example, a novel benzamide compound's structure was determined using X-ray diffraction, indicating that it crystallizes in a triclinic system. Theoretical calculations, such as DFT, can complement experimental data to provide insights into the geometrical parameters, electronic properties, and chemical reactivity of the molecule .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be explored through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These theoretical calculations can predict how the molecule might interact with other chemical entities, which is crucial for understanding its behavior in biological systems and its potential as a drug candidate .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are essential for their practical application. The electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as thermodynamic properties, can be calculated using DFT. These properties are indicative of the compound's stability and reactivity. Additionally, the antioxidant properties of these compounds can be assessed using assays like the DPPH free radical scavenging test, which provides information on their potential therapeutic effects .
Wissenschaftliche Forschungsanwendungen
Novel Compound Synthesis and Therapeutic Potentials
Research on compounds with similar structures or functionalities to 4-(dimethylamino)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide often focuses on synthesizing novel compounds with potential therapeutic applications. For instance, the synthesis of novel compounds derived from visnagenone and khellinone, showcasing anti-inflammatory and analgesic properties, indicates the therapeutic potential of such compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds were found to inhibit cyclooxygenase enzymes, suggesting their use in treating inflammation and pain.
Gastrointestinal Prokinetic Activity
Another study explored the synthesis and biological screening of N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, derived from metoclopramide, for their gastrointestinal prokinetic and antiemetic activities (Sakaguchi et al., 1992). One of the compounds, N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide, was highlighted for its balanced prokinetic and antiemetic effects, suggesting a new type of gastrointestinal agent.
Antimicrobial and Antitumor Activities
The synthesis and biological activities of similar compounds also shed light on their potential antimicrobial and antitumor applications. For example, the synthesis of 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole demonstrated antimicrobial activity, pointing to the broad applicability of such compounds in developing new antimicrobial agents (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Central Nervous System (CNS) Activities
Research into compounds with benzyl, phenethyl, or other similar groups has also explored their activities in the central nervous system (CNS), providing insights into potential CNS therapeutic targets (Barlin, Davies, Ireland, & Zhang, 1992).
Eigenschaften
IUPAC Name |
4-(dimethylamino)-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-25(2)18-8-4-17(5-9-18)22(28)23-14-15-26-21(27)13-12-20(24-26)16-6-10-19(29-3)11-7-16/h4-13H,14-15H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMARGVGJNMNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride](/img/structure/B2553695.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2553696.png)

![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2553698.png)
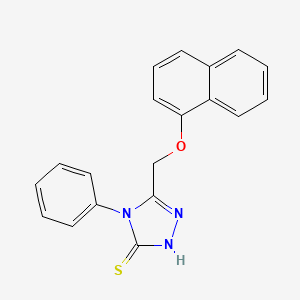
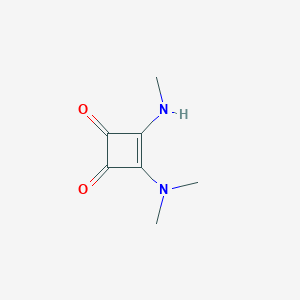
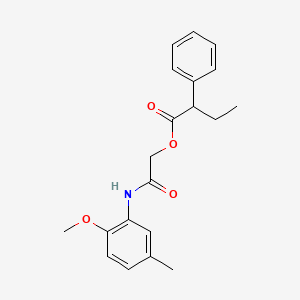
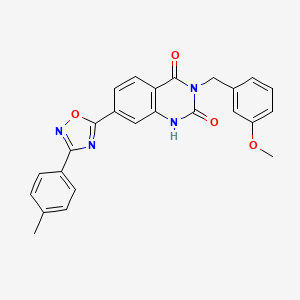

![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2553709.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553714.png)

![7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553718.png)